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Compound of Interest

Compound Name: Apigravin

Cat. No.: B12404473

For Researchers, Scientists, and Drug Development Professionals
Introduction

Apigravin, a prenylated 7-hydroxycoumarin, presents a scaffold of significant interest in
medicinal chemistry and drug discovery. Found in plants of the Apiaceae family, its structural
features suggest potential biological activities warranting further investigation. A thorough
spectroscopic characterization is the foundational step in understanding its physicochemical
properties and advancing any subsequent research. This technical guide provides a
comprehensive overview of the spectroscopic methodologies and expected data for the
structural elucidation of Apigravin. While direct experimental data for Apigravin is limited in
published literature, this document compiles representative data and protocols from closely
related 7-hydroxycoumarins and prenylated natural products to serve as a detailed roadmap for
its characterization.

Molecular Structure and Properties

Apigravin possesses a coumarin core substituted with a hydroxyl group at the C7 position, a
methoxy group at C8, and a prenyl (3-methyl-2-butenyl) group at C6.
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Property Value

Molecular Formula C15H1604

Molecular Weight 260.29 g/mol
7-hydroxy-8-methoxy-6-(3-methylbut-2-

UPAC Name eny)ll)chroymen-z-oney ( '

CAS Number 72963-64-5

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from various spectroscopic
techniques. These values are based on analyses of structurally similar coumarin derivatives
and serve as a predictive guide for the characterization of Apigravin.

'H and **C Nuclear Magnetic Resonance (NMR)
Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of
organic compounds. The expected chemical shifts for Apigravin are presented below.

Table 1: Predicted *H NMR Spectral Data for Apigravin (in CDCIs)

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://www.benchchem.com/product/b12404473?utm_src=pdf-body
https://www.benchchem.com/product/b12404473?utm_src=pdf-body
https://www.benchchem.com/product/b12404473?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12404473?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Shift (5,

Coupling Constant

Proton Multiplicity
ppm) (3, Hz)

H-3 ~6.25 d 9.5
H-4 ~7.65 d 9.5
H-5 ~7.10 S
H-1' ~3.40 d 7.2
H-2' ~5.25 t 7.2
3'-CHs (a) ~1.80 S
3-CHs (b) ~1.75 s
7-OH ~5.50 brs
8-OCHs ~3.90 S

Table 2: Predicted 13C NMR Spectral Data for Apigravin (in CDClI3)
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Carbon Chemical Shift (6, ppm)
C-2 ~161.0
C-3 ~113.0
C-4 ~ 1435
C-4a ~112.5
C-5 ~128.0
C-6 ~117.0
C-7 ~156.0
C-8 ~140.0
C-8a ~149.0
C-1 ~22.0
Cc-2' ~122.5
C-3 ~133.0
3-CHs (a) ~18.0
3-CHs (b) ~25.8
8-OCHs ~61.5

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition
of a compound, as well as structural details through fragmentation analysis.

Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data for Apigravin
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lon Adduct Calculated m/z
+ 15H1704 .
[M+H]* C15H1704% 261.1121
[M+Na]* CisH1604Na* 283.0941
-H| 15H1504™ .
[M-H] CisH150 259.0976

Key fragmentation patterns in MS/MS analysis of prenylated coumarins often involve the loss of

the prenyl side chain or fragments thereof.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule,
which is characteristic of the chromophore system.

Table 4: Expected UV-Vis Absorption Maxima for Apigravin (in Methanol)

Band Amax (nm) Description

T — TT* transition of the
| ~ 320-340 _
cinnamoy! system

T - TT* transition of the

Il ~ 250-270
benzoyl system

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule based on their
characteristic vibrational frequencies.

Table 5: Expected FT-IR Absorption Bands for Apigravin (KBr pellet)
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Wavenumber (cm~?) Functional Group Vibration

~ 3350 -OH O-H stretching

~ 3050 Aromatic C-H C-H stretching

~ 2950 Aliphatic C-H C-H stretching

~ 1720 a,B-unsaturated lactone C=0 stretching

~ 1620, 1580, 1490 Aromatic C=C C=C stretching

~ 1270 Aryl ether C-O stretching

~1130 Phenol C-0O stretching

~ 840 Aromatic C-H C-H out-of-plane bending

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1H, 13C, and 2D NMR spectra for the complete structural elucidation of
Apigravin.

Methodology:

e Sample Preparation: Dissolve approximately 5-10 mg of purified Apigravin in 0.6 mL of
deuterated chloroform (CDCIs) or another suitable deuterated solvent (e.g., DMSO-ds,
Methanol-da).

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped
with a broadband probe.

e 1H NMR Acquisition:
o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters: 32 scans, relaxation delay of 1-2 s, spectral width of 12-16 ppm.
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e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o Typical parameters: 1024 or more scans, relaxation delay of 2 s, spectral width of 200-240
ppm.

e 2D NMR Acquisition:
o COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly
attached carbons.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
correlations between protons and carbons.

o NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of
protons.

o Data Processing: Process the acquired data using appropriate NMR software. This includes
Fourier transformation, phase correction, baseline correction, and peak integration/picking.

Mass Spectrometry (MS)

Objective: To determine the accurate mass, molecular formula, and fragmentation pattern of
Apigravin.

Methodology:

o Sample Preparation: Prepare a dilute solution of Apigravin (e.g., 10-100 pg/mL) in a
suitable solvent such as methanol or acetonitrile.

e Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole
Time-of-Flight) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

e Full Scan MS Acquisition:
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o Acquire mass spectra in both positive and negative ion modes.

o Scan a mass range that includes the expected molecular ion (e.g., m/z 100-500).

e MS/MS (Tandem MS) Acquisition:
o Select the precursor ion corresponding to [M+H]* or [M-H]~.

o Fragment the selected ion using collision-induced dissociation (CID) with varying collision
energies to obtain a fragmentation spectrum.

o Data Analysis: Determine the accurate mass and elemental composition from the full scan
data. Elucidate the fragmentation pathways from the MS/MS spectra to confirm the structure.

[LI[21[3][4][5]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Obijective: To obtain the UV-Vis absorption spectrum of Apigravin.
Methodology:

o Sample Preparation: Prepare a stock solution of Apigravin in a UV-grade solvent (e.g.,
methanol or ethanol). Dilute the stock solution to an appropriate concentration (typically in
the range of 1-10 pg/mL) to ensure the absorbance is within the linear range of the
instrument (ideally 0.2-0.8 AU).[6]

e Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
e Measurement:

o Use a quartz cuvette with a 1 cm path length.

o Record a baseline spectrum with the pure solvent.

o Record the absorption spectrum of the sample solution over a wavelength range of 200-
400 nm.

o Data Analysis: Identify the wavelengths of maximum absorbance (Amax).

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benthamdirect.com/content/journals/cbc/10.2174/157340712802762456
https://www.mdpi.com/1420-3049/21/11/1494
https://www.researchgate.net/publication/285984902_Mass_Spectroscopic_Methods_for_the_Characterization_of_Flavonoid_Compounds
https://www.mdpi.com/1420-3049/29/22/5246
https://pubmed.ncbi.nlm.nih.gov/39598635/
https://www.benchchem.com/product/b12404473?utm_src=pdf-body
https://www.benchchem.com/product/b12404473?utm_src=pdf-body
https://www.greenskybio.com/plant_extract/unmasking-the-molecules-identifying-compounds-in-uvvis-plant-extracts.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12404473?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in Apigravin.
Methodology:
o Sample Preparation (KBr Pellet Method):

o Grind 1-2 mg of dry, purified Apigravin with approximately 100-200 mg of dry, IR-grade
potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous
powder is obtained.[7][8]

o Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
e Instrumentation: Use an FT-IR spectrometer.
e Measurement:

o Record a background spectrum of the empty sample compartment.

o Place the KBr pellet in the sample holder and record the IR spectrum.

o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of
4000-400 cm~2.

o Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Visualization of Workflows and Relationships
General Spectroscopic Characterization Workflow
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Structure Elucidation
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Caption: A logical workflow for the spectroscopic characterization of Apigravin.

NMR Data Interpretation Pathway
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Caption: The logical pathway for interpreting 2D NMR data for structural elucidation.

Mass Spectrometry Fragmentation Logic
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Caption: A simplified representation of potential fragmentation pathways for Apigravin in
MS/MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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